molecular formula C14H14BrN3O3S B270077 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine

4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine

Cat. No. B270077
M. Wt: 384.25 g/mol
InChI Key: GRNSVFLOBYLDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine, also known as BOS-102, is a chemical compound that has been extensively studied for its potential therapeutic applications. BOS-102 belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes. 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine has been shown to bind to the cell membrane of bacteria and fungi, causing membrane depolarization and subsequent cell death.
Biochemical and Physiological Effects
4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine has been shown to possess low toxicity and excellent stability in both acidic and basic conditions. It has also been shown to possess good solubility in water and organic solvents, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine is its broad-spectrum antimicrobial and antifungal activity. It has also been shown to possess low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine is its limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the development of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine. One potential direction is the development of more potent analogs of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine with improved bioavailability and pharmacokinetic properties. Another potential direction is the investigation of the potential anticancer and anti-inflammatory properties of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine, which have not yet been fully explored. Additionally, the potential use of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine as a topical antimicrobial agent for the treatment of skin infections warrants further investigation.

Synthesis Methods

The synthesis of 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine involves the reaction of 3-bromophenyl hydrazine with 2-chloroacetic acid followed by cyclization with thiosemicarbazide, resulting in the formation of 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol. The final step involves the acetylation of the oxadiazole-thiol with morpholine-4-carbonyl chloride to yield 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine.

Scientific Research Applications

4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

Product Name

4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine

Molecular Formula

C14H14BrN3O3S

Molecular Weight

384.25 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H14BrN3O3S/c15-11-3-1-2-10(8-11)13-16-17-14(21-13)22-9-12(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9H2

InChI Key

GRNSVFLOBYLDQX-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br

Origin of Product

United States

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